N-Phthaloyl-L-glutamine (NPG) is a derivative of the amino acid L-glutamine. It is synthesized by attaching a phthaloyl group to the amine (NH2) group of L-glutamine. NPG is a white crystalline powder with a melting point of 184-186 °C. It is soluble in hot water, ethanol, and dimethylformamide, but insoluble in cold water and nonpolar solvents [].
NPG serves as a valuable protecting group in peptide synthesis due to its unique properties. The phthaloyl group protects the amine group of glutamine, preventing unwanted side reactions during peptide bond formation. Additionally, the phthaloyl group can be easily removed under mild conditions using hydrazine, allowing for the deprotection of the glutamine side chain after peptide synthesis is complete. This selective protection and deprotection strategy enables the efficient synthesis of peptides containing glutamine residues.
NPG has been used in research investigating glutamine metabolism. As a cell-permeable derivative of L-glutamine, NPG can be taken up by cells and hydrolyzed to release L-glutamine intracellularly. Studies have employed NPG to study the effects of L-glutamine on various cellular processes, including protein synthesis, cell proliferation, and immune function [].
N-alpha-Phthalyl-L-glutamine is a synthetic derivative of L-glutamine, characterized by the introduction of a phthalyl group at the nitrogen atom of the amino acid. Its chemical formula is , and it is recognized for its potential therapeutic applications, particularly in the context of drug development and metabolic studies. The compound has garnered interest due to its structural similarity to other amino acid derivatives and its role in biological processes.
N-alpha-Phthalyl-L-glutamine exhibits several biological activities:
The synthesis of N-alpha-Phthalyl-L-glutamine typically involves:
N-alpha-Phthalyl-L-glutamine has several notable applications:
Interaction studies involving N-alpha-Phthalyl-L-glutamine primarily focus on its metabolic pathways and interactions with enzymes:
N-alpha-Phthalyl-L-glutamine shares structural similarities with several compounds. Here are some notable examples:
N-alpha-Phthalyl-L-glutamine's uniqueness lies in its phthalyl modification, which enhances its stability and potential bioactivity compared to other glutamine derivatives. This modification could affect solubility and bioavailability, making it particularly interesting for pharmaceutical applications.
The classical synthesis of N-alpha-Phthalyl-L-glutamine relies on the direct reaction between phthalic anhydride and L-glutamine under controlled thermal conditions [1] [2]. This traditional approach involves heating equimolar amounts of L-glutamic acid and phthalic anhydride at temperatures ranging from 120-180°C to generate phthaloyl-L-glutamic acid, which subsequently undergoes cyclization with acetic anhydride to form the corresponding anhydride intermediate [1]. The intermediate then reacts with ammonia to produce the desired N-alpha-Phthalyl-L-glutamine product [2].
The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of phthalic anhydride, forming an initial amide bond [3]. This is followed by intramolecular cyclization to complete the phthalimide ring formation [3]. The process requires rigorous temperature control, as heating above 140°C for extended periods can lead to significant racemization of the glutamic acid substrate [4].
Reaction Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 120-140°C | 85-92% yield [1] |
Reaction Time | 20-120 minutes | Complete conversion [5] |
Molar Ratio (PA:Glu) | 1:1 to 1:1.1 | Maximized product formation [1] |
The traditional method demonstrates excellent regioselectivity for the alpha-amino group over the side-chain carboxamide functionality [1]. Water elimination during the reaction is critical for driving the equilibrium toward product formation, often requiring the use of azeotropic distillation techniques [4]. The reaction typically achieves yields of 85-92% when performed under optimal conditions with careful temperature monitoring [1].
Contemporary synthetic strategies have evolved to incorporate phthaloyl chloride derivatives as more reactive acylating agents for N-alpha-Phthalyl-L-glutamine synthesis [6] [7]. These approaches offer enhanced reactivity and improved reaction kinetics compared to traditional phthalic anhydride methods [6]. The use of phthaloyl chloride enables reactions to proceed under milder conditions, typically at room temperature to 60°C [8] [6].
The modern acylation process involves the reaction of L-glutamine with phthaloyl chloride in the presence of base catalysts such as sodium carbonate or triethylamine [7]. This approach provides superior control over reaction stoichiometry and minimizes side reactions associated with high-temperature conditions [6]. The method particularly excels in preventing racemization, a common issue with traditional thermal approaches [7].
Acylating Agent | Reaction Temperature | Yield (%) | Reaction Time |
---|---|---|---|
Phthalic Anhydride | 120-180°C | 85-92 | 20-120 min [1] |
Phthaloyl Chloride | 0-60°C | 88-95 | 30-180 min [7] |
Activated Esters | Room Temperature | 80-90 | 2-6 hours [9] |
The phthaloyl chloride methodology demonstrates enhanced chemoselectivity, particularly in the presence of multiple nucleophilic sites [7]. The reaction proceeds through an SN2-type mechanism, with the chloride acting as a superior leaving group compared to the hydroxyl group in phthalic anhydride reactions [9]. This results in faster reaction rates and reduced energy requirements for industrial applications [7].
Solvent selection plays a crucial role in optimizing N-alpha-Phthalyl-L-glutamine synthesis, significantly affecting reaction kinetics, yield, and product purity [10] [11]. Systematic studies have demonstrated that polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, provide optimal reaction environments for phthaloylation reactions [10] [11].
The choice of solvent system directly influences the solubility of both reactants and the stability of intermediates [11]. Dimethylformamide has emerged as the preferred medium due to its ability to dissolve both organic and inorganic components while maintaining chemical inertness toward the reaction participants [4] [11]. At elevated temperatures of 60°C, dimethylformamide-based systems achieve yields of 88% compared to only 23% at room temperature [11].
Solvent System | Temperature | Yield (%) | Selectivity |
---|---|---|---|
Dimethylformamide | 60°C | 88 | High [11] |
Dimethyl Sulfoxide | 60°C | 4 | Low [11] |
Toluene | Room Temp | No Reaction | N/A [11] |
Tetrahydrofuran | 60°C | 38 | Moderate [11] |
Toluene-based biphasic systems have been successfully employed for large-scale synthesis, particularly when combined with phase-transfer catalysts [12] [13]. These systems offer advantages in product isolation and purification, as the organic phase can be easily separated from aqueous reaction media [12]. The addition of small amounts of water (10% relative to dimethylformamide) enhances dissolution of suspended materials and improves overall reaction efficiency [4].
The reaction medium optimization extends to pH control, where maintaining alkaline conditions (pH 10-12) promotes efficient acylation while preventing hydrolysis of the acylating agents [12]. Buffer systems incorporating sodium carbonate or potassium carbonate provide stable alkaline environments throughout the reaction period [7].
Catalytic approaches for N-alpha-Phthalyl-L-glutamine synthesis have focused on enhancing regioselectivity and improving reaction efficiency through the use of Lewis acids and organocatalysts [14] [15]. Lewis acid catalysis operates by coordinating to the carbonyl oxygen of phthalic anhydride, thereby increasing the electrophilicity of the acyl carbon and facilitating nucleophilic attack by the amino group [14].
Zinc acetate has demonstrated particular effectiveness as a Lewis acid catalyst, increasing yields from 23% to 41% when used in catalytic amounts (0.01 equivalents) [11]. The catalyst functions by forming a coordination complex with the anhydride substrate, lowering the activation energy for the acylation reaction [14]. This approach enables reactions to proceed under milder conditions while maintaining high selectivity for the alpha-amino group [11].
Catalyst Type | Loading | Yield Enhancement | Selectivity |
---|---|---|---|
Zinc Acetate | 0.01 equiv | +18% (23→41%) [11] | α-selective |
Methanesulfonic Acid | 0.01 equiv | +24% (23→47%) [11] | α-selective |
Triethylamine | 1.0 equiv | +17% (23→40%) [11] | α-selective |
No Catalyst | - | Baseline (23%) [11] | α-selective |
Phase-transfer catalysis represents another significant advancement in catalytic methodology [16] [17]. Quaternary ammonium salts, particularly those derived from cinchona alkaloids, facilitate the transfer of anionic nucleophiles between aqueous and organic phases [16] [17]. This approach is particularly valuable for large-scale synthesis where efficient mixing of heterogeneous reaction components is critical [16].
Organocatalytic approaches utilizing secondary amine catalysts have shown promise for asymmetric variants of the phthaloylation reaction [15]. These catalysts operate through enamine formation mechanisms, providing enhanced stereochemical control in cases where chirality preservation is crucial [15].
Industrial-scale production of N-alpha-Phthalyl-L-glutamine has been extensively documented in patent literature, with particular emphasis on process optimization and cost reduction [1] [12] [7]. The Chinese patent CN1264810C describes a comprehensive process for large-scale synthesis that achieves high yields while minimizing waste generation [1].
The industrial process begins with the controlled reaction of phthalic anhydride and excess L-glutamic acid at 120-180°C, generating both phthaloyl-L-glutamic acid and L-pyroglutamic acid as valuable co-products [1]. This dual-product approach maximizes atom economy and provides additional revenue streams from the L-pyroglutamic acid byproduct [1]. The process demonstrates excellent scalability, with reaction vessels capable of handling multi-kilogram quantities [1].
Process Parameter | Laboratory Scale | Industrial Scale | Scaling Factor |
---|---|---|---|
Batch Size | 1-10 g | 500-1000 kg | 50,000-100,000x [1] |
Reaction Time | 2-4 hours | 4-8 hours | 1-2x [1] |
Yield | 85-92% | 88-95% | Maintained [1] [7] |
Purity | >95% | >99% | Enhanced [1] |
The United States patent US5780677 details an alternative large-scale approach utilizing chloroacetyl chloride as an intermediate [12]. This process operates under mild conditions with excellent temperature control, utilizing a biphasic system with toluene as the organic phase [12]. The method achieves high yields (>90%) while maintaining product purity suitable for pharmaceutical applications [12].
Continuous flow processing has emerged as a preferred method for large-scale production, offering superior heat and mass transfer characteristics [18] [19]. These systems enable precise control of reaction parameters and provide enhanced safety profiles compared to traditional batch processes [18] [19]. The continuous approach reduces reaction times from hours to minutes while maintaining or improving product quality [18] [19].
Parameter | Value |
---|---|
Preferred name | N-alpha-Phthalyl-L-glutamine |
CAS number | 3343-29-1 [1] |
Molecular formula | C13H12N2O5 [1] |
Exact mass | 276.0746 Da [1] |
Topological polar surface area | 118 Ų [1] |
XLogP3-AA (calc.) | −0.3 [1] |
The phthalimide ring introduces two imide carbonyls, reinforcing resonance stabilisation and rigidifying the backbone through an N-imide bridge. This rigidity underpins several physicochemical traits discussed below.
Experimental data were collated from differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), potentiometric solubility, UV–vis polarimetry, and kinetic hydrolysis studies on closely related phthaloyl amino-acid analogues. Where direct measurements were unavailable, well-validated structure-property correlations and in silico descriptors were invoked, with limitations explicitly noted.
Parameter | Experimental / predicted value | Comment |
---|---|---|
Onset melting temperature (Tm,on) | 160 °C [2] | Sharp endotherm; corresponds to crystalline lattice collapse. |
Peak melting temperature (Tm,peak) | 163 °C [2] | Observed by DSC under N2 at 10 °C min⁻¹. |
Enthalpy of fusion (ΔHfus) | 51 kJ mol⁻¹ (±3 kJ) [3] | Estimated from DSC peak integration on phthaloyl amino-acid analogues. |
Thermal decomposition onset | 225 °C [3] | Broad exotherm; release of CO2 and imide ring scission. |
Mass loss (250–400 °C) | 38% [4] | TGA under air; consistent with decarboxylation plus imide cleavage. |
Interpretation – The compound is crystalline at ambient conditions. The single sharp melting endotherm suggests absence of polymorphs. Above 225 °C, step-wise degradation begins, mirroring phthaloyl-glutamic acid and terephthaloyl derivatives [3] [4]. No glass transition is detectable before melt, indicating that the rigid phthaloyl ring supresses amorphous phases.
Medium (25 °C) | Qualitative solubility | Quantitative data |
---|---|---|
Water (pH 7) | Moderate | 22 mg mL⁻¹ estimated from intrinsic logS-PSA model [1] |
Methanol | Good | >50 mg mL⁻¹ (visual observation) [5] |
Ethanol | Fair | 20–30 mg mL⁻¹ [5] |
Dimethyl sulfoxide | Miscible | XLogP3 −0.3 facilitates DMSO compatibility [1] |
n-Hexane | Insoluble | No measurable dissolution [2] |
Temperature-dependent solubility tests (283–323 K) on L-glutamine report endothermic dissolution with van’t Hoff enthalpy ≈ 18 kJ mol⁻¹ [6]. The phthaloyl analogue exhibits a steeper ln S vs 1/T slope (≈ 25 kJ mol⁻¹), attributable to extra π-stacking disruption during dissolution. In polar aprotic solvents the compound readily forms hydrogen-bond networks, explaining high DMSO solubility.
pH range | Dominant transformation | Observed / extrapolated half-life (25 °C) | Mechanistic note |
---|---|---|---|
1–4 | Slow imide hydrolysis | >48 h [7] | Protonation lowers carbonyl electrophilicity; intramolecular assistance minimal. |
5–8 | Stable | Weeks (buffer-free) [7] | Phthaloyl ring shields amide nitrogen; neutral conditions preserve integrity. |
9–11 | Stepwise ring-opening to phthalamic acid → L-glutamine + phthalic acid | t½ ≈ 40 min at pH 10, 35 °C [8] | Base-catalysed tetrahedral intermediate; rate similar to N-phthaloylglycine. |
≥12 | Fast cleavage | t½ < 5 min at pH 13 [9] | Direct attack by OH⁻ with intramolecular carboxylate catalysis. |
Hydrazinolysis (2 M) | Quantitative deprotection | 20 min at 25 °C [10] | Nucleophilic hydrazide formation followed by ring scission. |
Kinetic constants obey the Ing–Manske framework: kobs = k0 + kOH[OH⁻] where k0 reflects water attack and kOH dominates above pH 9 [8]. Under physiological conditions (pH 7.4, 37 °C) the compound is essentially inert, making it suitable as a protecting group during peptide couplings.
Parameter | Reported / derived value | Conditions |
---|---|---|
Specific rotation, [α]²⁵ᴰ | −32° (c = 1, H₂O, 589 nm) ± 1° (est.) | Extrapolated from −45° for N-phthaloyl-L-glutamic acid adjusting for side-chain electronics [11] [12] |
Optical activity sign | Levorotatory | Conforms to phthaloyl group’s negative rotatory influence. |
Circular dichroism (λ = 220–300 nm) | Positive Cotton effect at 235 nm; negative trough at 215 nm | 0.1 mg mL⁻¹ in methanol; bandwidth 1 nm [13] |
Molar ellipticity (θ) at 222 nm | +7,200 deg cm² dmol⁻¹ [13] | Attributed to π–π* transitions of imide carbonyls. |
The switch from the native L-glutamine rotation (+6°) [14] to a net negative value arises from the phthaloyl ring’s strong magnetic–electric dipole coupling, overwhelming the chiral centre’s inherent dextrorotation [12]. Chiroptical modelling using TD-DFT corroborates the experimentally inferred [α] sign reversal.
Thermal robustness – A high melting point (163 °C) combined with a >60 °C safety margin before decomposition allows melt-phase processing for spectroscopic pellet formation without risk of hydrolysis.
Solubility duality – Moderate aqueous solubility and excellent compatibility with polar organics enable facile manipulation in both peptide-coupling (DMF/DCM) and bio-relevant buffers.
pH-gated lability – The imide motif is exquisitely stable near neutrality yet rapidly cleaved under mild base or hydrazine, providing orthogonality versus the acid-labile tert-butyloxycarbonyl protecting group [15].
Optical-rotation inversion – The transformation from dextrorotary L-glutamine to levorotary N-alpha-Phthalyl-L-glutamine illustrates how appended chromophores can dictate bulk chiroptical outcomes, an effect exploitable for polarimetric monitoring of deprotection progress.